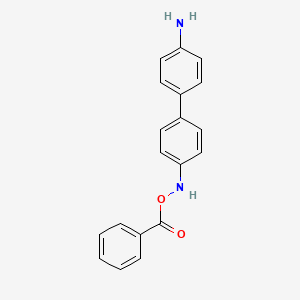
(1,1'-Biphenyl)-4,4'-diamine, N-(benzoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- is an organic compound that features a biphenyl core with diamine and benzoyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Diamine Groups: The diamine groups can be introduced through nucleophilic substitution reactions where amines react with halogenated biphenyl derivatives.
Benzoylation: The final step involves the benzoylation of the diamine groups using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
74895-30-0 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[4-(4-aminophenyl)anilino] benzoate |
InChI |
InChI=1S/C19H16N2O2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)21-23-19(22)16-4-2-1-3-5-16/h1-13,21H,20H2 |
InChI Key |
CSKUVRSCRMRNRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


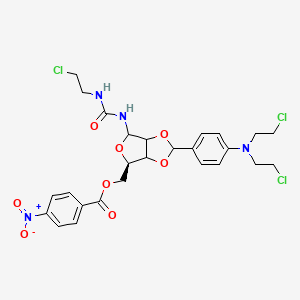

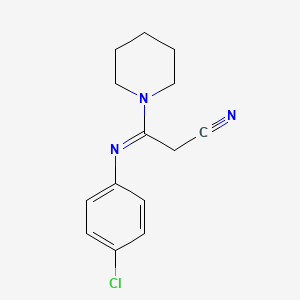
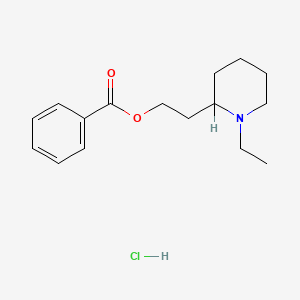
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
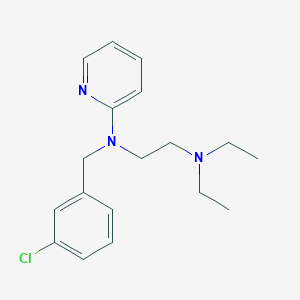
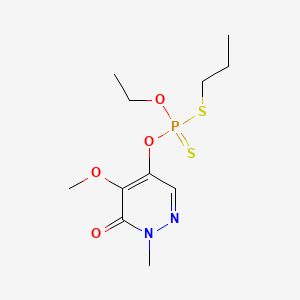
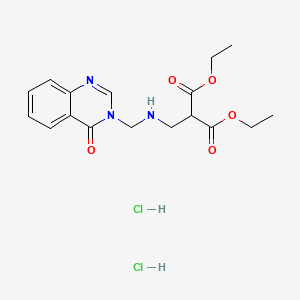
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
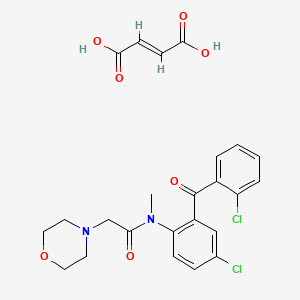
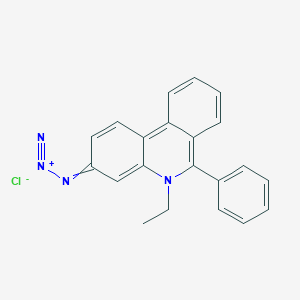
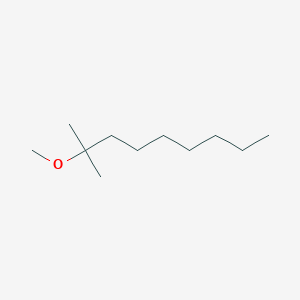
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
